molecular formula C14H16N2S2 B14403125 4,4'-Disulfanediylbis(2-methylaniline) CAS No. 88070-23-9

4,4'-Disulfanediylbis(2-methylaniline)

Cat. No.: B14403125
CAS No.: 88070-23-9
M. Wt: 276.4 g/mol
InChI Key: RCBDJCNMMCFWNV-UHFFFAOYSA-N
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Description

4,4’-Disulfanediylbis(2-methylaniline) is an organic compound characterized by the presence of two methylaniline groups connected via a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Disulfanediylbis(2-methylaniline) typically involves the reaction of 2-methylaniline with sulfur or sulfur-containing reagents. One common method is the oxidative coupling of 2-methylaniline in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction conditions often include a solvent like acetic acid and a controlled temperature to ensure the formation of the disulfide bond.

Industrial Production Methods

Industrial production of 4,4’-Disulfanediylbis(2-methylaniline) may involve large-scale oxidative coupling reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,4’-Disulfanediylbis(2-methylaniline) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can break the disulfide bond, yielding two molecules of 2-methylaniline.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: 2-methylaniline.

    Substitution: Various substituted derivatives of 4,4’-Disulfanediylbis(2-methylaniline).

Scientific Research Applications

4,4’-Disulfanediylbis(2-methylaniline) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological systems, particularly in redox reactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant.

    Industry: Utilized in the production of polymers and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4,4’-Disulfanediylbis(2-methylaniline) involves its ability to undergo redox reactions The disulfide bond can be reduced to form thiol groups, which can then participate in further chemical reactions

Comparison with Similar Compounds

Similar Compounds

    4,4’-Disulfanediyldianiline: Similar structure but without the methyl groups.

    Bis(4-aminophenyl) disulfide: Another disulfide compound with different substituents on the aromatic rings.

Uniqueness

4,4’-Disulfanediylbis(2-methylaniline) is unique due to the presence of methyl groups on the aromatic rings, which can influence its chemical reactivity and physical properties. This makes it distinct from other disulfide compounds and can lead to different applications and behaviors in chemical reactions.

Properties

CAS No.

88070-23-9

Molecular Formula

C14H16N2S2

Molecular Weight

276.4 g/mol

IUPAC Name

4-[(4-amino-3-methylphenyl)disulfanyl]-2-methylaniline

InChI

InChI=1S/C14H16N2S2/c1-9-7-11(3-5-13(9)15)17-18-12-4-6-14(16)10(2)8-12/h3-8H,15-16H2,1-2H3

InChI Key

RCBDJCNMMCFWNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)SSC2=CC(=C(C=C2)N)C)N

Origin of Product

United States

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